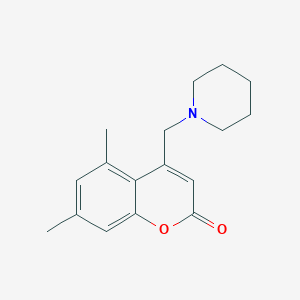

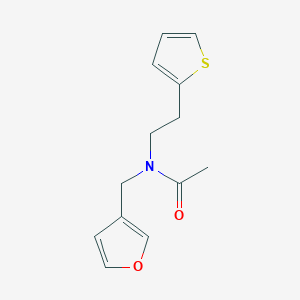

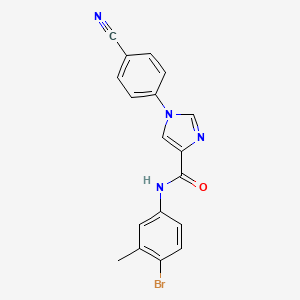

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a similar compound, “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide”, involves a three-step process . The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by a Hantzsch thiazol ring synthesis, which results in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, isonicotinoyl chloride hydrochloride and the product from the previous step react to form the final compound .Molecular Structure Analysis

The molecular structure of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide” is represented by the linear formula C18H16N2OS . The thiazole ring in this compound is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, which include the compound you mentioned, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis

“N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide” is a solid at room temperature . It has a molecular weight of 308.4 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Cytotoxicity and Antitumor Effects

Chemical Synthesis Optimization

Mecanismo De Acción

Target of Action

The primary targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide, are the Nek2 and Hec1 enzymes . These enzymes play crucial roles in cell cycle regulation and mitosis, making them important targets for cancer therapeutics .

Mode of Action

This compound acts as a cell-permeable inhibitor of the Nek2 and Hec1 enzymes . It specifically disrupts the interaction between these two enzymes, leading to changes in cell cycle progression and mitosis .

Biochemical Pathways

The compound affects the Hec1/Nek2 pathway , which is involved in the regulation of the cell cycle and mitosis . By inhibiting this pathway, the compound can disrupt cell division and potentially halt the proliferation of cancer cells .

Result of Action

The compound’s action results in a reduction in the overall levels of Nek2 protein in cells . This leads to a decrease in the proliferation of human breast cancer cells, with a GI50 (concentration required to inhibit growth by 50%) of 10-21 μM . Additionally, the compound activates cytotoxic activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability The compound’s efficacy can also be influenced by the specific cellular environment, including the presence of other proteins and molecules

Safety and Hazards

Direcciones Futuras

Thiazoles, including the compound you mentioned, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new compounds related to this scaffold to act as drug molecules with lesser side effects . Additionally, further studies could explore the potential of these compounds in treating various diseases, including cancer .

Propiedades

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-4-7-17(8-5-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-9-6-15(2)12-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKBRFDZUDOIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)

![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)

![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)

![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2467671.png)

![ethyl 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467672.png)